molecular formula C8H9NO3 B1602153 (3-Methyl-5-nitrophenyl)methanol CAS No. 107757-05-1

(3-Methyl-5-nitrophenyl)methanol

Cat. No.: B1602153
CAS No.: 107757-05-1
M. Wt: 167.16 g/mol
InChI Key: IVYZQNHRDOGBHH-UHFFFAOYSA-N
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Description

(3-Methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is characterized by a phenyl ring substituted with a methyl group at the third position and a nitro group at the fifth position, along with a methanol group attached to the phenyl ring. This compound is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitrophenyl)methanol typically involves the nitration of 3-methylphenylmethanol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include alkyl halides and strong bases like sodium hydroxide.

Major Products:

    Oxidation: Formation of 3-methyl-5-nitrobenzaldehyde or 3-methyl-5-nitrobenzoic acid.

    Reduction: Formation of 3-methyl-5-aminophenylmethanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the substituent introduced.

Scientific Research Applications

(3-Methyl-5-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyl-5-nitrophenyl)methanol depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    (3-Methyl-4-nitrophenyl)methanol: Similar structure but with the nitro group at the fourth position.

    (3-Methyl-2-nitrophenyl)methanol: Similar structure but with the nitro group at the second position.

    (4-Methyl-5-nitrophenyl)methanol: Similar structure but with the methyl group at the fourth position and the nitro group at the fifth position.

Uniqueness: (3-Methyl-5-nitrophenyl)methanol is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which influences its chemical reactivity and potential applications. The specific arrangement of these substituents can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

(3-methyl-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYZQNHRDOGBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554742
Record name (3-Methyl-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107757-05-1
Record name (3-Methyl-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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